molecular formula C9H6F3NO4 B13981732 2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid

2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid

Cat. No.: B13981732
M. Wt: 249.14 g/mol
InChI Key: ALNBVFCCONBEOV-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid is a chemical compound that features a trifluoromethyl group and a methoxycarbonyl group attached to an isonicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoroacetic anhydride as a trifluoromethylating agent, which reacts with the isonicotinic acid derivative under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxycarbonyl group can influence its reactivity and binding affinity . These properties enable the compound to modulate biological processes and exhibit desired effects in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)isonicotinic acid: Similar in structure but lacks the methoxycarbonyl group.

    6-(Trifluoromethyl)isonicotinic acid: Similar but without the methoxycarbonyl group.

    2-(Methoxycarbonyl)isonicotinic acid: Similar but without the trifluoromethyl group.

Uniqueness

2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid is unique due to the presence of both the trifluoromethyl and methoxycarbonyl groups on the isonicotinic acid backbone. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and reactivity, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C9H6F3NO4

Molecular Weight

249.14 g/mol

IUPAC Name

2-methoxycarbonyl-6-(trifluoromethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C9H6F3NO4/c1-17-8(16)5-2-4(7(14)15)3-6(13-5)9(10,11)12/h2-3H,1H3,(H,14,15)

InChI Key

ALNBVFCCONBEOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)C(=O)O)C(F)(F)F

Origin of Product

United States

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